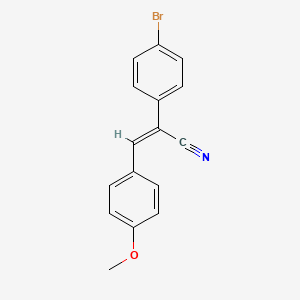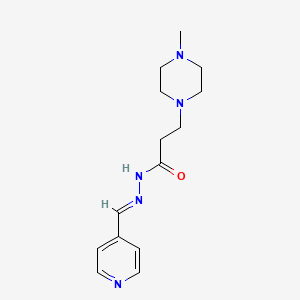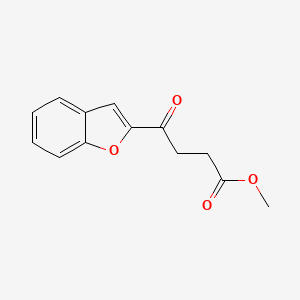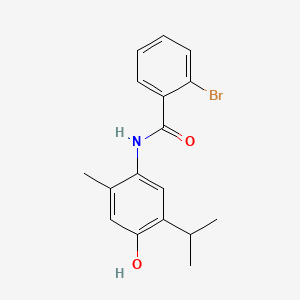![molecular formula C18H21ClFN3O B5525373 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5525373.png)
2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol often involves multi-step organic reactions, including condensation, reduction, and N-alkylation. For instance, Hanson et al. (1994) described the resolution of related piperazine butanol derivatives using lipase-catalyzed acetylation or hydrolysis, highlighting the enantioselective synthesis approaches that could be applicable to compounds like 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol (Hanson, Banerjee, Comezoglu, Mirfakhrae, Patel, & Szarka, 1994).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[4-(3-chloro-2-pyridinyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol is characterized by X-ray crystallography. Percino et al. (2008) provided insights into the crystal structure of a related compound, revealing intermolecular hydrogen bonding and the spatial arrangement of the fluorophenyl and pyridyl groups, which are critical for understanding the compound's chemical behavior and reactivity (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves nucleophilic substitutions and interactions with various reagents. Johnson (1966) discussed the kinetics of reactions involving substituted pyridine N-oxides, which could provide insights into the chemical behavior of the pyridinyl group in the target compound (Johnson, 1966).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal formation, are crucial for understanding the compound's stability and applicability in various solvents. The crystal structure analysis by Percino et al. (2008) also sheds light on the compound's physical characteristics, such as crystal system and unit cell dimensions, which are essential for predicting its behavior in solid-state forms (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards different functional groups, and stability under various conditions, are integral to understanding the compound's potential applications and interactions. Studies like those by Johnson (1966) on nucleophilic displacements offer valuable insights into the reactivity patterns that can be expected from compounds with similar structural features (Johnson, 1966).
Wissenschaftliche Forschungsanwendungen
Synthesis and Microbial Studies
- Synthesis of Derivatives : This compound is involved in the synthesis of various pyridine derivatives, which are then analyzed for their antimicrobial properties. For instance, Patel and Agravat (2007) synthesized 2-{p-[(3-Carboxypyrid-2-yl)amino]phenylsulfonamido}benzothiazoles, exploring their antibacterial and antifungal activities (Patel & Agravat, 2007).
Chemical Synthesis Processes
- Four-component Reactions : In a study by Gao, Sun, and Yan (2013), this compound was used in a four-component reaction process to synthesize functionalized 2-pyrrolidinones containing benzothiazolyl and piperidinyl units (Gao, Sun, & Yan, 2013).
- Development of Photoaffinity Reagents : Chehade and Spielmann (2000) utilized this compound for synthesizing p-Azidotetrafluoroaniline, a new photoaffinity reagent, highlighting its potential in biochemical research (Chehade & Spielmann, 2000).
Enzyme-Catalyzed Resolutions
- Lipase-Catalyzed Acetylation : Hanson et al. (1994) discussed the resolution of α-(3-Chloropropyl)-4-fluorobenzenemethanol, a related compound, using lipase-catalyzed acetylation, indicating its relevance in chiral synthesis and pharmaceutical applications (Hanson et al., 1994).
Pharmaceutical Research
- Analgesic Activity in Experimental Animals : Nakamura et al. (1979) studied a similar compound, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, for its analgesic activity, demonstrating the potential for pain relief applications (Nakamura et al., 1979).
Advanced Material Synthesis
- Magnetic Properties of Complexes : Ribas et al. (1997) synthesized trinuclear oxo-centered manganese complexes, highlighting the importance of this compound in the synthesis of materials with unique magnetic properties (Ribas et al., 1997).
Eigenschaften
IUPAC Name |
2-[4-(3-chloropyridin-2-yl)-1-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c19-16-5-3-8-21-18(16)23-10-9-22(15(13-23)7-11-24)12-14-4-1-2-6-17(14)20/h1-6,8,15,24H,7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFQBMOZJPNLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C2=C(C=CC=N2)Cl)CCO)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)



![2-(2,3-dihydro-1H-inden-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5525321.png)
![N-cyclopropyl-3-{5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5525328.png)
![8-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5525337.png)


![4-(1H-imidazol-2-yl)-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}piperidine](/img/structure/B5525361.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

